molecular formula C6H16Cl2Si2 B1585126 1,2-Bis(chlorodimethylsilyl)ethane CAS No. 13528-93-3

1,2-Bis(chlorodimethylsilyl)ethane

Cat. No.: B1585126
CAS No.: 13528-93-3
M. Wt: 215.26 g/mol
InChI Key: VGQOKOYKFDUPPJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1,2-Bis(chlorodimethylsilyl)ethane is primary amines . This compound is used as a reagent for the protection of primary amines .

Mode of Action

This compound: interacts with primary amines to form their tetramethyldisilylazacyclopentane or Stabase adducts . This interaction results in the protection of primary amines, preventing them from reacting with other compounds during chemical reactions .

Biochemical Pathways

The biochemical pathway affected by This compound is the synthesis of organosilicon compounds . The downstream effect of this pathway is the production of protected amines, which can be used in further chemical reactions .

Pharmacokinetics

The ADME properties of This compound It’s known that this compound reacts rapidly with moisture, water, and protic solvents . This suggests that its bioavailability may be influenced by these factors.

Result of Action

The molecular and cellular effects of This compound ’s action are the formation of protected amines . These protected amines are resistant to further reactions, allowing them to be isolated and used in subsequent chemical processes .

Action Environment

The action, efficacy, and stability of This compound are influenced by environmental factors such as the presence of moisture, water, and protic solvents . This compound is moisture sensitive and reacts rapidly with these substances . Therefore, it should be stored under an inert atmosphere at room temperature to maintain its stability and efficacy.

Preparation Methods

1,2-Bis(chlorodimethylsilyl)ethane can be synthesized through several routes. One common method involves the reaction of dimethylchlorosilane with ethylene in the presence of a catalyst . The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels .

Comparison with Similar Compounds

1,2-Bis(chlorodimethylsilyl)ethane can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific applications and reactivity. For example, 1,2-Dichlorotetramethyldisilane is used in different synthetic applications compared to this compound .

Properties

IUPAC Name

chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQOKOYKFDUPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC[Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065520
Record name Ethylenebis(chlorodimethylsilane)
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Molecular Weight

215.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13528-93-3
Record name 1,1′-(1,2-Ethanediyl)bis[1-chloro-1,1-dimethylsilane]
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Record name 1,2-Bis(chlorodimethylsilyl)ethane
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Record name Silane, 1,1'-(1,2-ethanediyl)bis[1-chloro-1,1-dimethyl-
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Record name Ethylenebis(chlorodimethylsilane)
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Record name Ethylenebis[chlorodimethylsilane]
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Record name 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE
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Synthesis routes and methods

Procedure details

H2 gas was forced into 300.0 g (1.41 mol) of 1,2-bis (chlorodimethylsilyl)ethene and 1.5 g(0.7 mmol of pure Pd) of Pd/active carbon while stirring at a temperature of 50° C., until a pressure of 5.0 bar was reached. As a result of the reaction, the pressure gradually decreased again to about 2.0 to 2.5 bar (progressing hydrogenation reaction). Further H2 gas was forced in until a pressure of 5.0 bar was reached. Once again the pressure decreased to 2.0 to 2.5 bar, as a result of the hydrogenation reaction. This process was repeated about 15 to 20 times until the pressure remained constant at 5 bar when further H2 gas was forced in, i.e. no more H2 gas was absorbed by the system. Stirring was then continued for 2 h at a pressure of 5 bar and a temperature of 50° C. After venting, filtration was effected over a pressure drop. The results are summarized in Table 1.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1,2-bis(chlorodimethylsilyl)ethane in synthetic chemistry?

A1: this compound acts as a versatile reagent in organic and organometallic synthesis. It's primarily used for:

  • Protecting primary amines: It converts primary amines into stable tetramethyldisilylazacyclopentane derivatives or Stabase adducts. []
  • Forming organozinc carbenoids: In conjunction with zinc, it generates organozinc carbenoids, valuable intermediates in organic synthesis. []
  • Electrophilic silylation: It serves as an electrophilic silylating agent in various reactions. []
  • Synthesizing disila-analogues: It's a crucial starting material in synthesizing silicon-containing analogues of organic compounds, as demonstrated with the synthesis of disila-bexarotene, a disila-analogue of the retinoid agonist bexarotene. []

Q2: How does the structure of this compound contribute to its reactivity?

A2: The molecule features two reactive chlorosilyl groups separated by a flexible ethane linker. This structure allows it to:

  • Form cyclic structures: The flexible ethane bridge facilitates the formation of five-membered rings, as seen in the protection of amines and the synthesis of disila-bexarotene. []
  • Bridge metal centers: The two chlorosilyl groups can react with metal precursors to form dinuclear metal complexes. For example, it reacts with tetramethylcyclopentadienyl titanium complexes to create dinuclear structures. []

Q3: Has this compound been used in the synthesis of polymers?

A3: Yes, it has been investigated in the synthesis of silicon-carbon backbone polymers, specifically aiming to create block copolymers with elastomeric properties and high thermal stability. [] One approach involved its condensation with the di-Grignard reagent of diphenyl ether. []

Q4: Are there any known safety concerns regarding the handling of this compound?

A4: Yes, the compound requires careful handling. It's moisture-sensitive, reacting with water to release hydrogen chloride, a corrosive gas. [] It also poses a risk of irritation to the respiratory tract. [] Therefore, handling should be conducted in a well-ventilated area using appropriate safety equipment.

Q5: Beyond its use in small molecule synthesis, are there other applications of this compound?

A5: Yes, it plays a crucial role in material science, particularly in synthesizing poly(1,2-ethylene-bis(dimethylsiloxane)), a polymer with potential as a non-shrinking encapsulant for electronics. [] The compound serves as a precursor to the cyclic monomer, 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane, which undergoes ring-opening polymerization to yield the desired polymer. []

Q6: Has the reactivity of this compound been explored in the context of dinitrogen activation?

A6: While not directly reacting with dinitrogen, a derivative of this compound plays a key role in functionalizing dinitrogen bound to iron complexes. Specifically, it reacts with an anionic iron dinitrogen complex to yield a disilylhydrazido(2-) complex. [] This transformation highlights the potential of using such silicon-based reagents in dinitrogen functionalization chemistry.

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